molecular formula C18H16N2O2 B2935996 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid CAS No. 500284-79-7

2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid

Cat. No.: B2935996
CAS No.: 500284-79-7
M. Wt: 292.338
InChI Key: PYNZQZBFWIHYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common method starts with the condensation of aniline and 2-nitrobenzaldehyde, followed by a series of reactions including reduction, acylation, and amination . The Doebner reaction is often employed in the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions has been reported . These methods aim to produce the compound in a more environmentally friendly and cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium borohydride, and potassium permanganate. Reaction conditions may vary, but solvent-free conditions and the use of catalysts are often preferred to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid is unique due to the presence of the dimethylamino group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)17-11-15(18(21)22)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZQZBFWIHYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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